molecular formula C25H18ClN3O4S B11589672 (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B11589672
M. Wt: 491.9 g/mol
InChI Key: YTCZRXLHPFSIAS-XSFVSMFZSA-N
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Description

The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and is functionalized with chlorinated phenoxy and methylbenzenesulfonyl groups, making it a versatile candidate for chemical and pharmaceutical research.

Properties

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C25H18ClN3O4S/c1-16-6-9-19(10-7-16)34(31,32)20(15-27)14-21-24(33-18-8-11-22(26)17(2)13-18)28-23-5-3-4-12-29(23)25(21)30/h3-14H,1-2H3/b20-14+

InChI Key

YTCZRXLHPFSIAS-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC(=C(C=C4)Cl)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC(=C(C=C4)Cl)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the chlorinated phenoxy group through nucleophilic substitution reactions. The final step involves the addition of the methylbenzenesulfonyl group via sulfonylation reactions under controlled conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and reduce the production cost, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The phenoxy and pyrimidine groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs, which can be further explored for their unique properties and applications.

Scientific Research Applications

The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE lies in its complex structure, which combines multiple functional groups, making it a versatile candidate for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler compounds like dichloroaniline and heparinoid.

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